

The Discovery of ONC201: A TRAIL-Inducing Compound for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TIC10*

Cat. No.: *B560159*

[Get Quote](#)

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, a first-in-class small molecule of the imipridone class, has emerged as a promising anti-cancer agent due to its unique mechanism of inducing the pro-apoptotic ligand TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). Initially identified through a p53-independent phenotypic screen, ONC201's mode of action is multifaceted, involving the antagonism of dopamine receptor D2 (DRD2), subsequent inhibition of the PI3K/Akt and MAPK/ERK signaling pathways, and activation of the integrated stress response (ISR). This technical guide provides a comprehensive overview of the discovery of ONC201, its mechanism as a TRAIL-inducing compound, detailed experimental protocols for key validation assays, and a summary of its anti-tumor efficacy in preclinical models.

Introduction: The Quest for p53-Independent Cancer Therapies

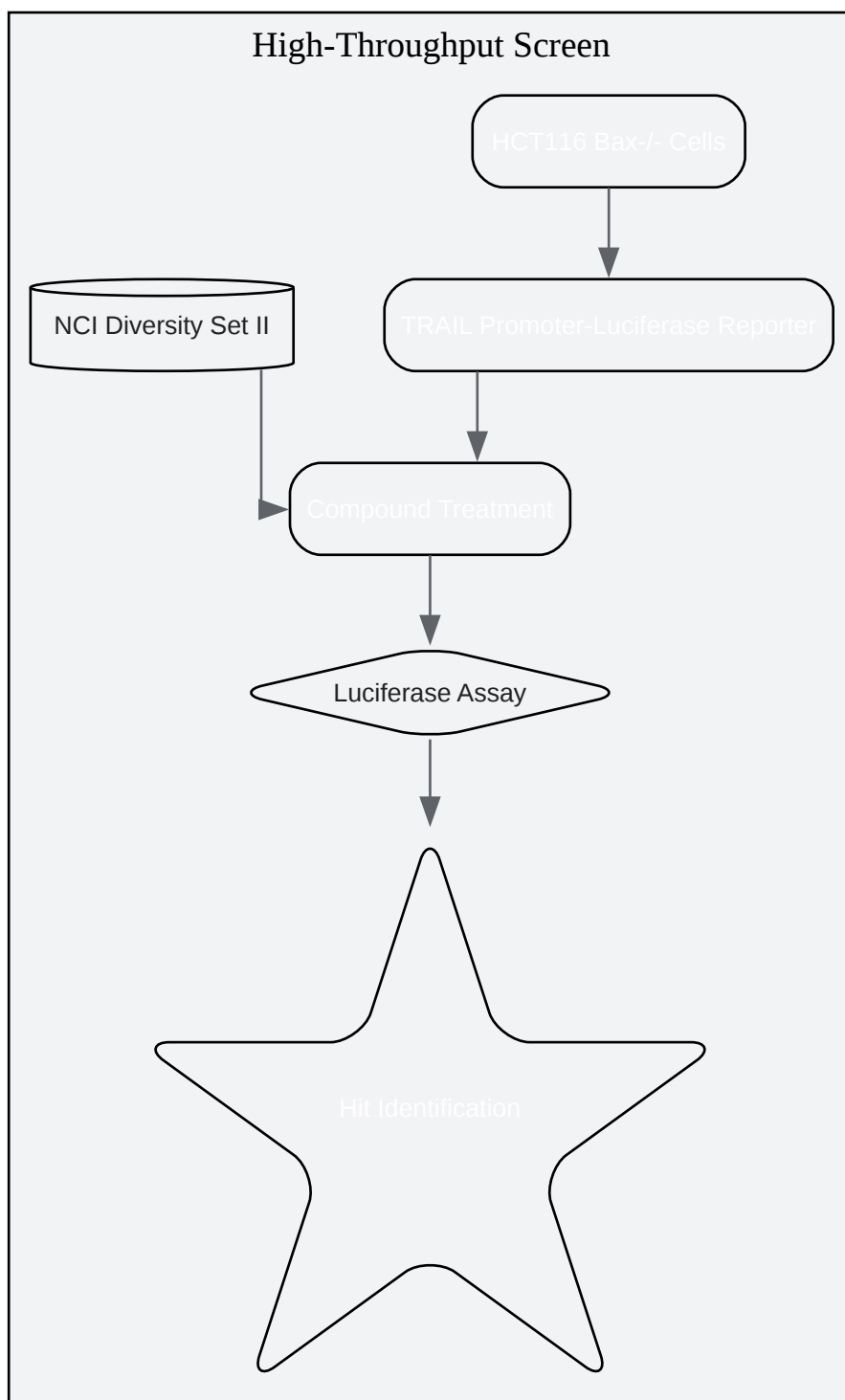
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. However, its frequent mutation in human cancers renders many conventional therapies ineffective. This has driven the search for novel anti-cancer agents that can induce tumor cell death through p53-independent mechanisms. One such promising pathway is the extrinsic apoptosis pathway mediated by TRAIL and its death receptors, DR4 and DR5. The discovery of

ONC201 (also known as **TIC10**) stemmed from a targeted effort to identify small molecules that could transcriptionally upregulate the TRAIL gene, thereby reactivating this potent tumor-suppressive pathway in a manner that bypasses the p53 mutational status.^{[1][2]}

The Discovery of ONC201: A Phenotypic Screening Approach

ONC201 was identified from a screen of the National Cancer Institute (NCI) Diversity Set II library for compounds that could induce the transcription of the TRAIL gene.^[2] The screen was designed to be independent of p53 status, a crucial factor for broad applicability in oncology.

Experimental Workflow: High-Throughput Screening



[Click to download full resolution via product page](#)

Caption: High-throughput screening workflow for identifying TRAIL-inducing compounds.

The primary screen utilized HCT116 human colorectal carcinoma cells deficient in the BAX gene, which confers resistance to TRAIL-induced apoptosis, thus preventing cell death from confounding the reporter assay results. These cells were stably transfected with a luciferase reporter gene under the control of the human TRAIL gene promoter. Compounds that induced an increase in luciferase activity were selected as primary hits. Subsequent validation and secondary screens confirmed the TRAIL-inducing activity of ONC201 and its favorable therapeutic window, showing minimal toxicity to normal cells.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

The anti-cancer activity of ONC201 is primarily driven by its ability to induce TRAIL-mediated apoptosis through two interconnected signaling pathways.

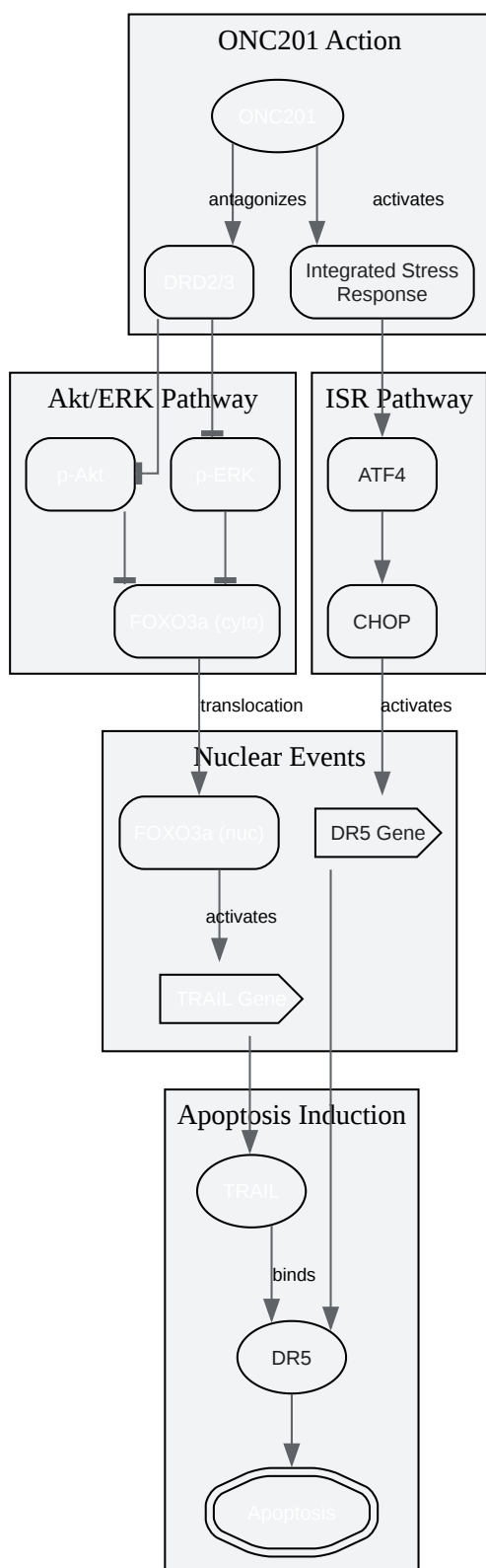
Akt/ERK Inhibition and FOXO3a-Mediated TRAIL Induction

ONC201 functions as an antagonist of the dopamine receptor D2 (DRD2).[1] This antagonism leads to the dual inactivation of two key pro-survival signaling pathways: PI3K/Akt and MAPK/ERK. The inhibition of Akt and ERK results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a. In the nucleus, activated FOXO3a directly binds to the promoter of the TRAIL gene, initiating its transcription and leading to an increase in TRAIL protein expression and secretion.

Integrated Stress Response (ISR) and DR5 Upregulation

Concurrently, ONC201 activates the integrated stress response (ISR), a cellular stress-response pathway.[1][2] This activation leads to the increased expression of the transcription factors ATF4 and CHOP. ATF4 and CHOP, in turn, upregulate the expression of Death Receptor 5 (DR5), one of the two pro-apoptotic receptors for TRAIL. The simultaneous upregulation of both the ligand (TRAIL) and its receptor (DR5) creates a potent autocrine and paracrine pro-apoptotic signaling loop, enhancing the selective killing of cancer cells.

Signaling Pathway of ONC201-Induced TRAIL-Mediated Apoptosis



[Click to download full resolution via product page](#)

Caption: Signaling pathway of ONC201-induced TRAIL-mediated apoptosis.

Quantitative Data on ONC201 Activity

Table 1: In Vitro Cytotoxicity of ONC201 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Citation
MDA-MB-231	Triple-Negative Breast Cancer	~2	[3]
HCT116	Colorectal Carcinoma	Similar to breast cancer cell lines	[3]
Multiple Breast Cancer Lines	Breast Cancer	0.8 - 5	[3]
Multiple Endometrial Cancer Lines	Endometrial Cancer	2.4 - 14	[3]
Human Foreskin Fibroblasts (HFF)	Normal Cells	>20	[3]

Table 2: In Vivo Efficacy of ONC201 in Preclinical Models

Cancer Model	Treatment	Outcome	Citation
Intracranial Glioblastoma Xenograft	Single dose of ONC201	Doubled median survival, induced tumor regression	[4]
Glioblastoma Mouse Models	ONC201	Crosses the blood-brain barrier and inhibits tumor growth	[1]
Patient-Derived Orthotopic Xenograft (Glioblastoma)	ONC201 + Radiation	Prolonged survival	[5]
Syngeneic Glioblastoma Mouse Model	ONC201 + Radiation	Prolonged survival	[5]
Orthotopic IDH-WT GBM Mouse Model	ONC201 + Radiation + Temozolomide	Average survival of 123 days (compared to 44-103 days with other combinations)	[6]

Table 3: Pharmacodynamic Effects of ONC201

Cell Line/Model	Biomarker	Fold Induction/Change	Citation
A549 Lung Cancer Cells	TRAIL mRNA	Dose-dependent increase	[7]
A549 Lung Cancer Cells	DR5 mRNA	Dose-dependent increase	[7]
Recurrent Glioblastoma Patients	Intratumoral ATF4, CHOP, DR5	Heterogeneous induction	[8]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines and calculate the IC50 value.

Materials:

- 96-well cell culture plates
- Cancer cell lines of interest
- Complete cell culture medium
- ONC201 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Multichannel pipette
- Plate reader (570 nm)

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of ONC201 in complete medium.
- Remove the medium from the wells and add 100 μ L of the ONC201 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
- Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

- Carefully remove the medium without disturbing the formazan crystals.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of ONC201 on the phosphorylation status of Akt, ERK, and FOXO3a.

Materials:

- Cancer cell lines
- ONC201
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-FOXO3a, anti-FOXO3a)
- HRP-conjugated secondary antibodies
- ECL detection reagent

- Chemiluminescence imaging system

Procedure:

- Treat cells with ONC201 at the desired concentration and time points.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

Objective: To quantify the mRNA expression levels of TRAIL and DR5 following ONC201 treatment.

Materials:

- Cancer cell lines

- ONC201
- TRIzol reagent or other RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan master mix
- Primers for TRAIL, DR5, and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Procedure:

- Treat cells with ONC201 at the desired concentrations and for the desired time.
- Extract total RNA from the cells.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Set up the qPCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
- Run the qPCR reaction on a real-time PCR system.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify apoptosis in ONC201-treated cells.

Materials:

- Cancer cell lines
- ONC201
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

- Flow cytometer

Procedure:

- Treat cells with ONC201 for the desired time.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Conclusion

The discovery of ONC201 as a TRAIL-inducing compound represents a significant advancement in the development of p53-independent cancer therapies. Its unique dual mechanism of action, involving both the direct induction of TRAIL via the Akt/ERK/FOXO3a axis and the sensitization of cancer cells to TRAIL-mediated apoptosis through ISR-dependent DR5 upregulation, underscores its potential as a robust anti-cancer agent. The preclinical data, demonstrating both in vitro cytotoxicity across a range of cancer cell lines and in vivo efficacy in various tumor models, provide a strong rationale for its continued clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of ONC201 and other TRAIL-inducing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 2. fredhutch.org [fredhutch.org]
- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the DRD2/3 Antagonist ONC201 and Radiation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple therapy slows glioblastoma growth and extends survival in preclinical study | EurekAlert! [eurekalert.org]
- 7. Small Molecular TRAIL Inducer ONC201 Induces Death in Lung Cancer Cells: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral activity of ONC201 in adult recurrent glioblastoma patients. - ASCO [asco.org]
- To cite this document: BenchChem. [The Discovery of ONC201: A TRAIL-Inducing Compound for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560159#the-discovery-of-onc201-as-a-trail-inducing-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com